![molecular formula C22H15N3O2S2 B2669897 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 394227-70-4](/img/structure/B2669897.png)

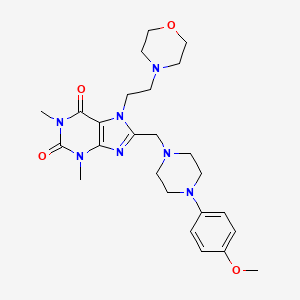

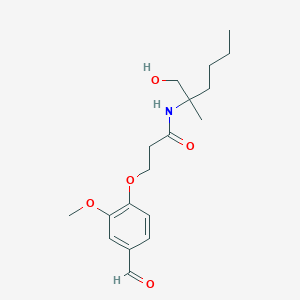

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound also known as an aromatic compound that comprises a benzene ring fused to a thiazole ring . This compound also contains a thiazolo ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of thiazolo derivatives has been less explored, but they have been recognized for their potential in the field of organic photovoltaics .科学的研究の応用

Anticonvulsant and Sedative-Hypnotic Activity

A new series of compounds, including 4-thiazolidinone derivatives, have been designed and evaluated for their anticonvulsant properties, targeting benzodiazepine receptors. One compound in particular, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated significant anticonvulsant activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects. This research suggests potential applications in treating convulsions and sedation without cognitive side effects (Faizi et al., 2017).

Cancer Treatment Potential

Another compound, AZD4877, a kinesin spindle protein (KSP) inhibitor, has shown promise in the treatment of cancer due to its ability to arrest cells in mitosis, leading to cellular death. This compound's notable in vivo efficacy and favorable pharmacokinetic profile support its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Role in Colorectal Tumor Cell Apoptosis

Thiazolides, a novel class of anti-infectious agents, have been found to induce cell death in colon carcinoma cell lines through interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1). Research has shown that active thiazolides require caspase activation and GSTP1 expression to induce apoptosis, highlighting a distinct molecular target for thiazolides in intestinal pathogens and colon cancer cells (Brockmann et al., 2014).

Anticancer Activity Evaluation

Studies on 4-thiazolidinones containing the benzothiazole moiety have been conducted to evaluate their antitumor activity. Certain compounds within this series have demonstrated anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, suggesting a potential route for the development of new anticancer drugs (Havrylyuk et al., 2010).

Hypoglycemic and Hypolipidemic Activity

Research into novel thiazolidinedione analogs has revealed significant reductions in blood glucose, total cholesterol, and triglyceride levels in high-fat diet-fed rats, suggesting potential applications for these compounds in treating type-2 diabetes and associated lipid disorders (Mehendale-Munj et al., 2011).

特性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)12-11-16-20(19)29-22(24-16)25-21(26)15-9-5-6-10-17(15)27-14-7-3-2-4-8-14/h2-12H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVIKARWIPRFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B2669821.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)

![4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde](/img/structure/B2669831.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)

![1,5-dimethyl-N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2669837.png)